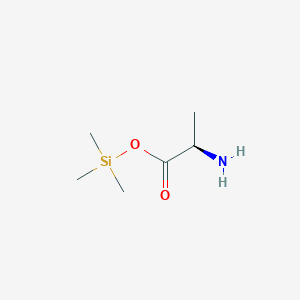

D-alanine trimethylsilyl ester

CAS No.:

Cat. No.: VC14068398

Molecular Formula: C6H15NO2Si

Molecular Weight: 161.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15NO2Si |

|---|---|

| Molecular Weight | 161.27 g/mol |

| IUPAC Name | trimethylsilyl (2R)-2-aminopropanoate |

| Standard InChI | InChI=1S/C6H15NO2Si/c1-5(7)6(8)9-10(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1 |

| Standard InChI Key | OTZAXEIMULLWKT-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](C(=O)O[Si](C)(C)C)N |

| Canonical SMILES | CC(C(=O)O[Si](C)(C)C)N |

Introduction

Chemical Structure and Properties

Molecular Configuration

D-Alanine trimethylsilyl ester, systematically named trimethylsilyl 2-[(trimethylsilyl)amino]propanoate, has the molecular formula and a molecular weight of 233.45 g/mol . The molecule features two TMS groups: one protecting the carboxyl group as an ester and the other shielding the amino group as a silylamide (Fig. 1). This dual protection enhances stability against nucleophilic attack and oxidation, making it suitable for multi-step synthetic workflows .

Table 1: Physical and Chemical Properties

Synthesis and Optimization

Preparation from N-Protected D-Alanine

The synthesis involves reacting N-tert-butoxycarbonyl (t-Boc) D-alanine with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or imidazole . The reaction proceeds under anhydrous conditions at 0°C, yielding the TMS ester in 94% efficiency (Eq. 1):

The t-Boc group is subsequently removed using trifluoroacetic acid (TFA) to generate the free amino-TMS ester, which is stabilized for subsequent peptide elongation .

Stereochemical Considerations

The D-configuration is preserved throughout the synthesis due to the absence of acidic protons at the α-carbon, which minimizes racemization—a common challenge in amino acid derivatization . This contrasts with traditional methods that require resolution of D,L mixtures via chiral chromatography or enzymatic cleavage .

Analytical Characterization

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: Absorptions at 1740 cm (ester C=O) and 1250 cm (Si–C) confirm silyl group incorporation .

-

H NMR: Peaks at δ 0.15 ppm (9H, Si–CH) and δ 4.10 ppm (1H, α-CH) validate the structure .

-

Thin-Layer Chromatography (TLC): R values in ethyl acetate/hexane (1:4) monitor reaction progress .

Table 2: Key Spectral Data

| Technique | Diagnostic Signals | Interpretation |

|---|---|---|

| IR | 1740 cm, 1250 cm | Ester C=O; Si–C stretch |

| H NMR | δ 0.15 (s, 9H), δ 4.10 (q, 1H) | TMS groups; α-proton |

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

D-Alanine trimethylsilyl ester is grafted onto polystyrene resins via its amino group, enabling iterative coupling cycles (Fig. 2). The TMS ester is cleaved with methanol/acetic acid, exposing the carboxyl group for activation by dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) . This strategy avoids harsh deprotection agents (e.g., HF or TFA), reducing side reactions and improving yields in long peptide sequences .

Advantages Over Conventional Methods

-

Mild Deprotection: Methanol cleavage (vs. TFA in t-Boc chemistry) preserves acid-labile residues .

-

Reduced Racemization: Silyl protection stabilizes the α-carbon, maintaining enantiomeric excess >99% .

-

Real-Time Monitoring: Conductivity measurements track coupling efficiency, a unique feature of silyl-based SPPS .

Industrial and Research Relevance

Pharmaceutical Applications

The compound’s stability under neutral conditions makes it ideal for synthesizing D-amino acid-containing peptides, which exhibit enhanced metabolic stability and bioavailability. Examples include antimicrobial peptides (e.g., daptomycin analogs) and hormone analogs .

Limitations and Alternatives

While TMS esters offer operational simplicity, their sensitivity to moisture necessitates stringent anhydrous handling. Bulky silyl groups (e.g., t-butyldimethylsilyl) are sometimes preferred for steric protection in complex syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume